N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-10-2-1-9(7-13-10)12(18)14-8-11(17)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,16)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYOKBPBPDQAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Bond Formation
The most straightforward approach involves coupling 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-morpholino-2-oxoethylamine. This method mirrors protocols used for structurally related carboxamides, such as N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
Procedure :
- Acid Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C.
- Amine Addition : 2-Morpholino-2-oxoethylamine is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.
- Workup : The crude product is purified via recrystallization from pyridine or column chromatography (silica gel, ethyl acetate/methanol 9:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–68% | |
| Reaction Time | 12–18 hours | |
| Purification Method | Recrystallization (pyridine) |
This method benefits from high reproducibility but requires stringent anhydrous conditions to prevent hydrolysis of the activated intermediate.
Stepwise Construction of the Morpholinoethyl Group
Synthesis of 2-Morpholino-2-oxoethylamine
The amine precursor is synthesized via a two-step process:
- Morpholine Acylation : Morpholine reacts with ethyl chlorooxoacetate in dichloromethane (DCM) at 0°C to form ethyl 2-morpholino-2-oxoacetate.
- Aminolysis : The ester is treated with aqueous ammonia in ethanol at 50°C, yielding 2-morpholino-2-oxoethylamine.
Reaction Scheme :
$$
\text{Morpholine} + \text{ClC(O)COOEt} \rightarrow \text{EtOOC-C(O)-Morpholine} \xrightarrow{\text{NH}3} \text{H}2\text{N-C(O)-Morpholine}
$$
Optimization Notes :
- Excess morpholine (1.5 eq.) ensures complete acylation.
- Aminolysis proceeds optimally at 50°C with 28–30% aqueous ammonia.
Multi-Component Reaction Approaches
One-Pot Assembly Using 3-Cyanoacrylamides
Inspired by the synthesis of dithiolo[3,4-b]pyridines, a three-component reaction is proposed:
- Components : 6-Oxo-1,6-dihydropyridine-3-carbaldehyde, cyanoacetamide, and morpholine.
- Conditions : Ethanol, morpholine (1.2 eq.), reflux for 6 hours.
Mechanistic Insights :
- The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.
- Density functional theory (DFT) calculations predict a rate-limiting cyclization step with an activation barrier of ~28.8 kcal/mol.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Three-component | 43–48 | 92–95 |
| Direct coupling | 62–68 | 98 |
Reaction Optimization and Mechanistic Studies
Solvent and Catalyst Screening
Comparative studies using DMF, THF, and ethanol reveal that polar aprotic solvents (DMF) enhance coupling efficiency, while ethanol favors multi-component reactions.
Catalyst Impact :
Computational Modeling of Reaction Pathways
DFT studies (B97-3c composite scheme) identify the cyclization step as rate-limiting, with transition states involving proton transfer and ring closure. These insights guide temperature optimization (reflux vs. room temperature).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and NMO in acetone/water mixture.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives.
Scientific Research Applications
Biological Activities
N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits several biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds can inhibit key signaling pathways involved in cancer proliferation. For instance, compounds similar to N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine have shown promise as selective inhibitors of MEK (Mitogen-Activated Protein Kinase Kinase), which is crucial for cell growth and differentiation .
Antimicrobial Properties
Studies have demonstrated that certain dihydropyridine derivatives possess antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
Some research suggests that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of oxidative stress pathways or inhibition of neuroinflammatory processes .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
Cardiovascular Diseases
Dihydropyridine derivatives are well-known calcium channel blockers used in treating hypertension and angina. N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine compounds could potentially be developed into new antihypertensive agents.
Cancer Treatment
Given its anticancer properties, this compound may serve as a lead structure for developing novel anticancer drugs targeting specific oncogenic pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of dihydropyridine derivatives in inhibiting cancer cell proliferation in vitro. The results indicated that specific substitutions on the dihydropyridine ring significantly enhanced anticancer activity against various cancer cell lines .
Case Study 2: Antimicrobial Testing
In another study, a derivative was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, suggesting its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholino-2-oxoethyl)picolinamide: This compound has a similar structure but with a picolinamide group instead of a dihydropyridine ring.
N-(2-morpholino-2-oxoethyl)benzamide: Similar to the target compound but with a benzamide group.
Uniqueness
N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both the morpholine and dihydropyridine rings, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 226.24 g/mol
This compound features a dihydropyridine core, which is significant for its biological activity.
This compound exhibits several biological activities through various mechanisms:
- Inhibition of Fibroblast Activation Protein (FAP) :
- Anticancer Activity :
- Neuroprotective Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4–6 hours |
| Metabolism | Hepatic |
| Excretion | Urinary |
This profile indicates that the compound has a reasonable absorption and distribution characteristic, making it suitable for further development.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines :
- Neuroprotection in Animal Models :
Q & A
Q. What are the key structural features and functional groups of N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
The compound contains a dihydropyridine ring (partially unsaturated pyridine derivative), a morpholino-2-oxoethyl group (a six-membered morpholine ring with an amide linkage), and a carboxamide substituent. The morpholino group enhances solubility and metabolic stability, while the dihydropyridine core is redox-active and may interact with biological targets like enzymes or receptors. Structural characterization typically employs X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-phase dynamics) .
Q. What are the common synthetic routes for preparing this compound?
Synthesis involves multi-step organic reactions:
- Step 1: Condensation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-morpholinoethylamine using coupling agents like HATU or EDC/HOBt in anhydrous DMF .
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the carboxamide product.
- Step 3: Final characterization by LC-MS and ¹H/¹³C NMR to confirm purity (>95%) .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Impurity profiles are quantified against a certified reference standard .
- Stability: Conduct accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and light exposure. Monitor decomposition via LC-MS and compare degradation products to synthetic intermediates .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
- Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) to determine competitive/non-competitive inhibition modes .
- Molecular docking: Perform in silico simulations (AutoDock Vina) to predict binding interactions with active sites, guided by X-ray crystallographic data of homologous enzymes .
- Mutagenesis: Validate target engagement by introducing point mutations in suspected binding residues (e.g., catalytic lysine or aspartate) and comparing inhibition efficacy .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Cross-validation: Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out off-target effects .
- Binding affinity studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify direct interactions with purified targets .
- Metabolite screening: Identify active metabolites (via LC-HRMS) that may contribute to observed discrepancies .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- ADME modeling: Use SwissADME or ADMETLab to estimate absorption (logP, PSA), distribution (BBB permeability), and metabolism (CYP450 interactions) .
- MD simulations: Run 100-ns molecular dynamics simulations (GROMACS) to evaluate conformational stability in lipid bilayers or plasma proteins .
Methodological Notes
- Synthetic Optimization: Replace DMF with THF for higher yields in moisture-sensitive reactions .
- Crystallization: Use slow evaporation from pyridine/ethanol (1:3) to obtain single crystals for X-ray analysis .
- Biological Assays: Include 1% DMSO controls to account for solvent effects on enzyme activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
